N-Methyl-N-(3-thien-3-ylbenzyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-thien-3-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: N-methylbenzylamine and 3-bromothiophene.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Procedure: The mixture is stirred under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated purification systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-thien-3-ylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-N-(3-thien-3-ylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-thien-3-ylbenzyl)amine is not fully elucidated, but it is believed to interact with various molecular targets due to its structural features. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions may influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3-thien-2-ylbenzyl)amine: Similar structure but with the thiophene ring attached at a different position.
N-Methyl-N-(2-thien-3-ylbenzyl)amine: Another isomer with the thiophene ring attached at the 2-position.
N-Methyl-N-(3-fur-3-ylbenzyl)amine: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
N-Methyl-N-(3-thien-3-ylbenzyl)amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for research in various fields, including materials science and medicinal chemistry .
Properties
IUPAC Name |
N-methyl-1-(3-thiophen-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-8-10-3-2-4-11(7-10)12-5-6-14-9-12/h2-7,9,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXSVYZFYWVLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594579 | |
Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-27-1 | |
Record name | N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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